![molecular formula C17H16N6O B2613777 3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 879569-95-6](/img/structure/B2613777.png)
3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” is a chemical compound with the molecular formula C17H16N6O . It belongs to the class of organic compounds known as pyrazolopyrimidines .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core, with a tetrahydrofuran-2-yl group and a p-tolyl group attached . The exact 3D structure and conformation would require further computational or experimental studies for determination .
Scientific Research Applications
Synthesis Techniques and Heterocyclic Chemistry Research has been conducted on the synthesis of related heterocyclic compounds using various techniques. For instance, a study by El-hashash et al. (2017) explored the utility of Pyrazolylchalcone Synthon for synthesizing azolopyrimidines under grindstone technology, which is a solvent-free method that could potentially be applied to the synthesis of similar compounds like the one . This method is noted for its efficiency and environmental friendliness due to the lack of solvent use (El-hashash, Gomha, & El-Arab, 2017).
Antimicrobial Properties Compounds within this chemical class have been investigated for their antimicrobial properties. For example, Abdelhamid et al. (2016) synthesized a range of compounds, including pyrazolo[1,5-a]pyrimidines, which were tested for their antimicrobial activities. Some of these compounds showed competitive activities compared to standard antibacterial and antifungal drugs, suggesting potential applications in developing new antimicrobial agents (Abdelhamid, El-Idreesy, Abdel-Riheem, & Dawoud, 2016).
Antiviral Research and COVID-19 Amid the COVID-19 pandemic, research has also focused on the antiviral properties of related compounds. Alamshany et al. (2023) conducted a study on novel pyrimidine derivatives for their potential against COVID-19. Molecular docking studies suggested that some of these compounds could have promising antiviral activity against SARS-CoV-2, highlighting the relevance of this chemical class in addressing contemporary global health challenges (Alamshany, Khattab, Hassan, El-Sayed, Tantawy, Mostafa, & Hassan, 2023).
Future Directions
properties
IUPAC Name |
10-(4-methylphenyl)-5-(oxolan-2-yl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-11-4-6-12(7-5-11)23-15-13(9-19-23)16-20-21-17(22(16)10-18-15)14-3-2-8-24-14/h4-7,9-10,14H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXKYZZQENMYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-[4-[(Dimethylamino)methyl]phenyl]phenyl]methyl]but-2-ynamide](/img/structure/B2613696.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate](/img/structure/B2613698.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2613699.png)
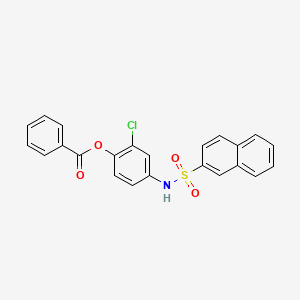
![Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate](/img/structure/B2613702.png)
![4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2613704.png)
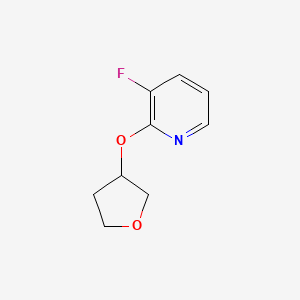
![5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2613707.png)
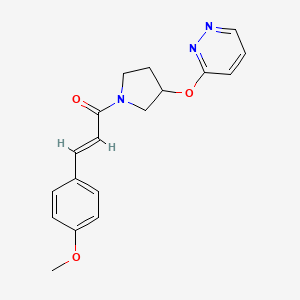
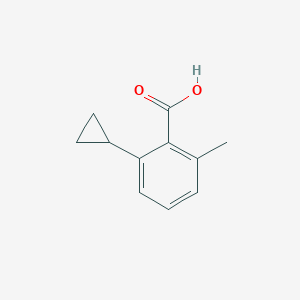
![1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2613711.png)
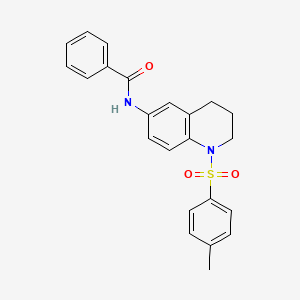
![7-bromo-4-(3,4-dimethylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2613715.png)
